molecular formula C12H11NO3S B5735791 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B5735791
M. Wt: 249.29 g/mol
InChI Key: NCDRCSXDLFLEDJ-WUXMJOGZSA-N
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Description

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
  • 2-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
  • 2-[2-(4-nitrophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Uniqueness

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

(2E)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRCSXDLFLEDJ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/2\NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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